3-(2,4-difluorophenyl)prop-2-yn-1-ol
Overview
Description
3-(2,4-Difluorophenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C9H6F2O. It is a member of the propargyl alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon-carbon triple bond. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-difluorophenyl)prop-2-yn-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzene.
Alkyne Formation: The 2,4-difluorobenzene undergoes a Sonogashira coupling reaction with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and at elevated temperatures.
Hydroxylation: The resulting product is then subjected to hydroxylation to introduce the hydroxyl group at the terminal alkyne position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2,4-difluorophenyl)prop-2-ynal or 3-(2,4-difluorophenyl)prop-2-ynoic acid.
Reduction: Formation of 3-(2,4-difluorophenyl)prop-2-en-1-ol or 3-(2,4-difluorophenyl)propan-1-ol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-(2,4-Difluorophenyl)prop-2-yn-1-ol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It is utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(2,4-difluorophenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
Pathways Involved: The compound affects various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
3-(2,3-Difluorophenyl)prop-2-yn-1-ol: Similar structure but with fluorine atoms at different positions on the phenyl ring.
3-(3,4-Difluorophenyl)prop-2-yn-1-ol: Another isomer with fluorine atoms at the 3 and 4 positions.
Uniqueness
3-(2,4-Difluorophenyl)prop-2-yn-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
3-(2,4-difluorophenyl)prop-2-yn-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTMQVAFNNOFAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C#CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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